N-(tert-Butyl)-2-chloroacetamide
Overview
Description
N-(tert-Butyl)-2-chloroacetamide is a chemical compound that is related to various tert-butyl-containing amides and acetamides. While the specific compound N-(tert-Butyl)-2-chloroacetamide is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to N-(tert-Butyl)-2-chloroacetamide.
Synthesis Analysis
The synthesis of related tert-butyl-containing compounds involves various strategies. For instance, the synthesis of p-tert-butylthiacalix arenes functionalized with acetamide fragments is achieved through substitution reactions at the lower rim of the macrocycle . Similarly, tert-butyl-N-chlorocyanamide is synthesized for use as a versatile reagent in organic synthesis, indicating that tert-butyl groups are often incorporated into molecules to enhance their reactivity or to serve as protective groups .
Molecular Structure Analysis
The molecular structure of compounds related to N-(tert-Butyl)-2-chloroacetamide often exhibits specific conformations that influence their reactivity. For example, the rotational spectrum of N-tert-butylacetamide shows a trans configuration and Cs symmetry, which is significant for understanding the molecular behavior of similar compounds . The presence of tert-butyl groups can also influence the overall steric and electronic properties of the molecule.
Chemical Reactions Analysis
Tert-butyl-containing compounds participate in a variety of chemical reactions. For instance, tert-butyl-N-chlorocyanamide is used for chlorination and oxidation reactions , while N-tert-butylacetamide is involved in hydrogen bonding interactions, as evidenced by FTIR spectroscopic studies . These reactions and interactions are crucial for the application of such compounds in organic synthesis and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-containing acetamides are influenced by their molecular structure. The presence of the tert-butyl group imparts certain steric effects, which can affect the compound's solubility, boiling point, and melting point. The chemical reactivity, such as the ability to form hydrogen bonds or participate in complexation reactions, is also a key aspect of their properties. For example, p-tert-butylthiacalix arenes exhibit selective binding towards certain anions, which is a property that could be relevant to N-(tert-Butyl)-2-chloroacetamide .
Scientific Research Applications
Antimalarial Drug Development
N-tert-Butyl isoquine, derived from N-(tert-Butyl)-2-chloroacetamide, is a notable example in antimalarial drug development. This molecule, developed through a public-private partnership, demonstrated significant activity against Plasmodium falciparum and rodent malaria parasites. Its development involved careful consideration of chemical, toxicological, pharmacokinetic, and pharmacodynamic aspects, leading to its selection for clinical development (O’Neill et al., 2009).
Insecticidal Activity
Certain compounds synthesized from N-(tert-Butyl)-2-chloroacetamide, such as acetamides containing pyridazinones, have shown insecticidal properties. These compounds were synthesized from N-alkyl or N,N-dialkyl-2-chloroacetamide and exhibited potential as insecticides (Luo Tie, 1999).
Organic Synthesis
N-(tert-Butyl)-2-chloroacetamide is used in organic synthesis processes. For instance, it was involved in the octacarbonyldicobalt-catalyzed carbonylation of ethyl diazoacetate, leading to the efficient production of N-tert-Butyl-trans-α-ethoxycarbonyl-β-phenyl-β-lactam (Fördős et al., 2009).
Fluorescent Probe Development
N-(tert-Butyl)-2-chloroacetamide was used in the development of a fluorescent probe for detecting Hg(II) ions. This probe displayed a significant “turn-on” fluorescence response upon interaction with Hg(II) ions, demonstrating its potential in analytical applications (Verma et al., 2021).
Glutathione Enhancement
Tert-butyl-4-hydroxyanisole, structurally related to N-(tert-Butyl)-2-chloroacetamide, showed protective effects against the toxic effects of hepatotoxic agents in mice. It also enhanced the activities of liver glutathione-S-transferases, indicating its potential in chemoprotection (Ansher et al., 2007).
Peptide Derivative Synthesis
Tert-Butyl carbazate, another related compound, was used in the synthesis of azaglutamine amino acid and peptide derivatives. This process involved a Michael addition with acrylamide, leading to the production of substituted carbazates (Gray et al., 1991).
Kinase Inhibitor Synthesis
N-(tert-Butyl)-2-chloroacetamide played a role in the synthesis of a p38 MAP kinase inhibitor, which could be useful in treating conditions like rheumatoid arthritis and psoriasis. This synthesis involved a novel process suitable for large-scale preparation (Chung et al., 2006).
Safety And Hazards
While specific safety data for N-(tert-Butyl)-2-chloroacetamide is not available, related compounds such as tert-butyl methyl ether are known to be hazardous. They are classified as flammable liquids and can cause skin irritation . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .
Future Directions
properties
IUPAC Name |
N-tert-butyl-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVPSGXLCXZSTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278601 | |
Record name | N-(tert-Butyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-2-chloroacetamide | |
CAS RN |
15678-99-6 | |
Record name | 15678-99-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(tert-Butyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-butyl-2-chloroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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